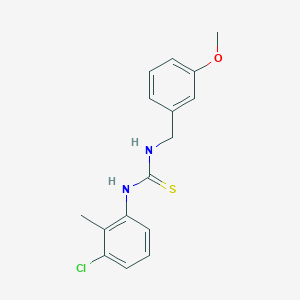

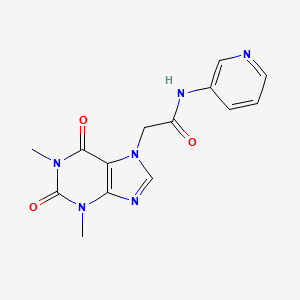

N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to target cancer cells specifically while sparing normal cells. CMC-544 is composed of a monoclonal antibody that recognizes a protein on the surface of cancer cells and a cytotoxic agent that kills the cancer cells upon internalization.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves the specific targeting of cancer cells that express the target protein on their surface. Upon binding to the target protein, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is internalized into the cancer cell, where the cytotoxic agent MMAE is released. MMAE binds to tubulin, a protein involved in cell division, and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to have potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to induce immunogenic cell death, which can enhance the immune response against cancer cells. N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its high specificity for cancer cells that express the target protein, which can minimize off-target effects and toxicity. In addition, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has a favorable pharmacokinetic profile, which can allow for less frequent dosing and improved patient compliance. However, one of the main limitations of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its dependence on the expression of the target protein on cancer cells, which can limit its effectiveness in tumors that do not express the target protein.

Future Directions

There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea and other ADCs. One area of research is the identification of new target proteins that are expressed on a wide range of cancer cells, which can expand the utility of ADCs to more cancer types. Another area of research is the development of novel cytotoxic agents that have improved potency and specificity, which can enhance the efficacy of ADCs. Finally, the optimization of the linker molecule used in ADCs can improve the stability and pharmacokinetics of these drugs, leading to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves several steps, including the preparation of the monoclonal antibody, the attachment of a linker molecule to the antibody, and the conjugation of the cytotoxic agent to the linker. The monoclonal antibody is produced by hybridoma technology, which involves the fusion of a mouse B-cell with a myeloma cell to create a hybrid cell that secretes a specific antibody. The linker molecule used in N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl, which is attached to the antibody via a thiol-maleimide reaction. The cytotoxic agent used in N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is monomethyl auristatin E (MMAE), which is conjugated to the linker via a peptide bond.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been extensively studied in preclinical models of cancer, including xenograft models and patient-derived tumor models. These studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is highly effective at killing cancer cells that express the target protein, both in vitro and in vivo. N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have a favorable safety profile in animal models, with no significant toxicity observed at therapeutic doses.

properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-11-14(17)7-4-8-15(11)19-16(21)18-10-12-5-3-6-13(9-12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVLANQXMWIALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Chloro-2-methylphenyl)-3-(3-methoxybenzyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)

![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)

![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)